molecular formula C14H17ClN2O3 B7929352 (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7929352
M. Wt: 296.75 g/mol
InChI Key: TXAFAKTYRPGJMT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a chloroacetyl group, and a benzyl ester moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloroacetyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can replace the chloroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Research: It can serve as a probe or reagent in biochemical studies to investigate enzyme functions and metabolic pathways.

Mechanism of Action

The mechanism of action of (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(2-Bromo-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
  • (S)-3-(2-Iodo-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester
  • (S)-3-(2-Fluoro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester

Uniqueness

(S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The chloroacetyl group, in particular, provides a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

benzyl (3S)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-8-13(18)16-12-6-7-17(9-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAFAKTYRPGJMT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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